
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of pyrazolidine, characterized by the presence of a carboxamide group and a ketone group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines under heating conditions without a solvent or by refluxing in ethanol with a catalytic amount of glacial acetic acid . The reaction yields the desired pyrazolidine derivative in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including analgesic and antihypoxic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact pathways and targets are still under investigation, but it is known to influence cellular activities such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
5,5-Dimethyl-1-pyrroline N-oxide: Another related compound used as a spin trap in radical detection.
Uniqueness
5,5-Dimethyl-3-oxopyrazolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both a ketone and a carboxamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H11N3O2 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-oxopyrazolidine-1-carboxamide |
InChI |
InChI=1S/C6H11N3O2/c1-6(2)3-4(10)8-9(6)5(7)11/h3H2,1-2H3,(H2,7,11)(H,8,10) |
Clave InChI |
VYBRNCRMTHNUNU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)NN1C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



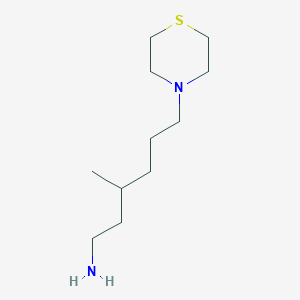
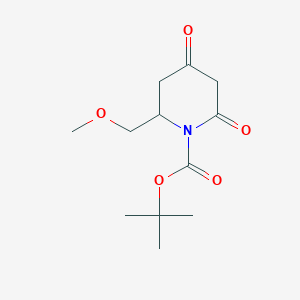
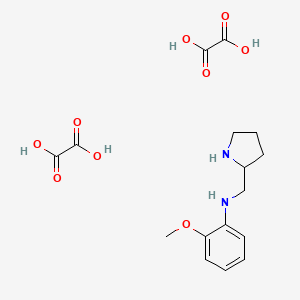
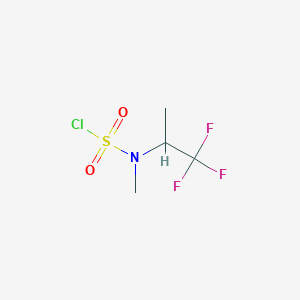


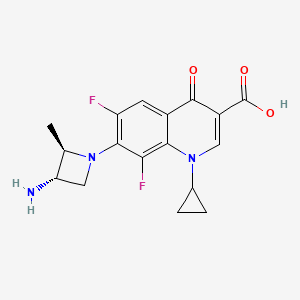
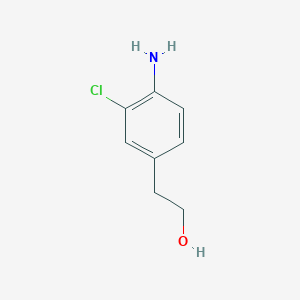
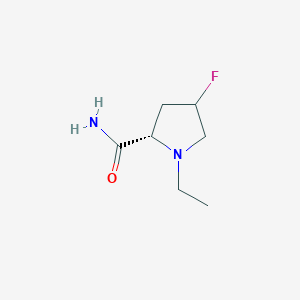


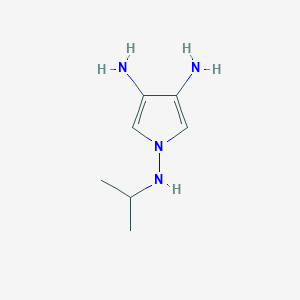
![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
